Thymidine 3',5'-diphosphate tetrasodium

Enzyme inhibition Staphylococcal nuclease SND1

Thymidine 3',5'-diphosphate tetrasodium (pdTp tetrasodium) is the only commercially available SND1/staphylococcal nuclease inhibitor with peer-reviewed in vivo validation in hepatocellular carcinoma models. Its unique 3',5'-bisphosphate geometry is required for target engagement—deoxythymidine 3'-phosphate is completely inactive. The tetrasodium salt delivers maximum aqueous solubility (50 mg/mL) and room-temperature stability, eliminating the hygroscopicity and −20°C storage burden of the disodium salt. Ideal for RISC functional assays, AFM single-molecule force spectroscopy, and translational oncology. Directly adopt published 0.8–1.6 mg/kg dosing with complete batch-to-batch consistency.

Molecular Formula C10H12N2Na4O11P2
Molecular Weight 490.12 g/mol
Cat. No. B15607169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine 3',5'-diphosphate tetrasodium
Molecular FormulaC10H12N2Na4O11P2
Molecular Weight490.12 g/mol
Structural Identifiers
InChIInChI=1S/C10H16N2O11P2.4Na/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17;;;;/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4/t6-,7+,8+;;;;/m0..../s1
InChIKeyVDPDGAPWPLBFIC-ZKRIHRHSSA-J
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymidine 3',5'-Diphosphate Tetrasodium – A Selective SND1/Nuclease Inhibitor for Oncology and Enzymology Research Procurement


Thymidine 3',5'-diphosphate tetrasodium (pdTp tetrasodium; CAS 118675-87-9) is a synthetic phosphorylated nucleotide derivative supplied as the tetrasodium salt for enhanced aqueous solubility and chemical stability . It functions as a selective, competitive small-molecule inhibitor of staphylococcal (micrococcal) nuclease and the tudor domain-containing protein SND1 (a core subunit of the miRNA regulatory complex RISC), and also inhibits [3,5-²H₂] tyrosyl nuclease . The compound has demonstrated in vivo anti-tumor efficacy in hepatocellular carcinoma xenograft models without observable effects on body weight or liver function [1].

Why Thymidine 3',5'-Diphosphate Tetrasodium Cannot Be Replaced by Generic Nucleotide Diphosphates or Alternative Salt Forms


Thymidine 3',5'-diphosphate tetrasodium occupies a distinct chemical space that precludes interchange with common nucleotide diphosphates such as thymidine 5'-diphosphate (dTDP) or with alternative salt and free-acid forms of the same pharmacophore. The 3',5'-bisphosphate geometry is the structural determinant of competitive inhibition at the staphylococcal nuclease/SND1 active site; the closely related analog deoxythymidine 3'-phosphate, which lacks the 5'-phosphate group, exhibits no inhibitory activity whatsoever [1]. Meanwhile, thymidine 5'-diphosphate (dTDP) functions as an endogenous pyrimidine biosynthesis intermediate and monomeric nucleic acid synthesis precursor, with no reported inhibitory activity against SND1 or staphylococcal nuclease . Furthermore, the free-acid form of pdTp is documented to be prone to chemical instability, and the disodium salt is described as only slightly water-soluble and markedly hygroscopic, requiring storage at −20°C . These collective differences mean that substituting any in-class analog will compromise either target engagement, assay reproducibility, or both.

Quantitative Differentiation Evidence for Thymidine 3',5'-Diphosphate Tetrasodium Versus Closest Analogs


Target Engagement Selectivity: pdTp Versus Deoxythymidine 3'-Phosphate on Staphylococcal Nuclease

The inhibitory activity of deoxythymidine 3',5'-bisphosphate (pdTp) against staphylococcal nuclease is strictly dependent on the presence of both the 3'- and 5'-phosphate moieties. BRENDA-curated enzyme-ligand interaction data explicitly record that deoxythymidine 3'-phosphate — the analog lacking the 5'-phosphate — exhibits no inhibitory effect on staphylococcal nuclease, whereas pdTp is annotated as a specific, potent inhibitor across 406 independently cataloged enzyme inhibition entries [1]. This structure-activity relationship is corroborated by the 1.5-Å X-ray crystal structure of the ternary staphylococcal nuclease–Ca²⁺–pdTp complex (PDB 2SNS), which reveals that both phosphate groups engage distinct subsites within the enzyme active-site cleft [2].

Enzyme inhibition Staphylococcal nuclease SND1 Selectivity profiling Nucleoside diphosphate

Chemical Stability: Tetrasodium Salt Versus Free-Acid Form of pdTp

The free-acid form of thymidine 3',5'-diphosphate is explicitly documented to be prone to chemical instability under standard handling conditions. MedChemExpress product documentation states: 'The free form of the compound is prone to instability, it is advisable to consider the stable salt form (Thymidine 3',5'-diphosphate tetrasodium) that retains the same biological activity' . In contrast, the tetrasodium salt is characterized by robust storage stability at 4°C away from moisture, and stock solutions at −80°C are stable for up to 6 months [1]. The disodium salt, an alternative salt form, is described as hygroscopic and requires storage at −20°C under inert atmosphere, with only slight water solubility .

Chemical stability Salt form selection Assay reproducibility Nucleotide storage pdTp

Biophysical Target Engagement: pdTp-Induced Mechanical Stabilization of Staphylococcal Nuclease Measured by Single-Molecule AFM

Atomic force microscopy (AFM)-based single-molecule force spectroscopy has directly quantified the mechanical stabilization conferred by pdTp binding to staphylococcal nuclease (SNase). In the absence of inhibitor, SNase unfolds in an all-or-none fashion at a mean force of approximately 26 pN. Upon formation of the ternary SNase–pdTp–Ca²⁺ complex, the mechanical unfolding force increases to approximately 50 pN — a near two-fold enhancement [1]. This increase in mechanical stability is attributed to pdTp acting as a molecular clamp that bridges the enzyme's N- and C-terminal domains around the active site, and it correlates with the increased thermodynamic stability of the inhibitor-bound complex previously observed by differential scanning calorimetry [2].

Single-molecule biophysics Atomic force microscopy Protein unfolding Staphylococcal nuclease Ligand-induced stabilization

In Vivo Therapeutic Window: pdTp in Hepatocellular Carcinoma Xenograft Models Versus Vehicle Control

The in vivo anti-tumor activity and safety margin of pdTp were established in a well-controlled human hepatocellular carcinoma (HCC) xenograft study. Intraperitoneal or intravenous administration of pdTp at 0.8 mg/kg or 1.6 mg/kg, twice weekly for 4 weeks, significantly inhibited xenotransplantation of human HCC in wild-type B6/CBA mice. Crucially, tumor inhibition occurred without any observable effects on body weight or liver function [1]. In parallel, in vitro treatment with pdTp at 200 µM for 18 hours significantly reduced p65 expression and p65 nuclear translocation in both wild-type and Alb/SND1 transgenic hepatocytes by inhibiting SND1 enzymatic activity . Together, these data define a functional concentration range spanning from 200 µM (in vitro cellular target engagement) to 0.8–1.6 mg/kg (in vivo efficacious dose with no apparent toxicity).

Hepatocellular carcinoma SND1 oncogene Tumor xenograft In vivo efficacy Therapeutic index

Functional Differentiation from Thymidine 5'-Diphosphate (dTDP): Inhibitory Activity Versus Biosynthetic Precursor Role

Thymidine 5'-diphosphate (dTDP) and thymidine 3',5'-diphosphate (pdTp) share a deoxythymidine nucleoside core but differ fundamentally in phosphorylation pattern and biological function. dTDP is an endogenous intermediate of pyrimidine biosynthesis, produced by thymidylate kinase (TMPK)-catalyzed phosphorylation of dTMP, and serves as a monomeric precursor for nucleic acid synthesis . It has no reported inhibitory activity against staphylococcal nuclease or SND1. In contrast, pdTp is a potent competitive inhibitor of staphylococcal nuclease, with its inhibitory activity documented across hundreds of enzyme-catalyzed reaction entries in BRENDA, and its SND1-inhibitory function validated in both in vitro (200 µM; reduced p65 signaling in hepatocytes) and in vivo (HCC xenograft) models [1][2]. The 3',5'-bisphosphate configuration is essential: the 5'-phosphate alone (as in dTDP or deoxythymidine 3'-phosphate) is insufficient to occupy both phosphate-binding subsites in the nuclease active-site cleft.

Thymidine 5'-diphosphate dTDP Nucleotide metabolism Enzyme inhibition SND1

High-Impact Application Scenarios for Thymidine 3',5'-Diphosphate Tetrasodium Based on Quantitative Differentiation Evidence


SND1-Targeted Hepatocellular Carcinoma Research and Preclinical Drug Discovery

pdTp tetrasodium is the only commercially available SND1 inhibitor with peer-reviewed in vivo validation in hepatocellular carcinoma models. The Jariwala et al. (2017) study established that twice-weekly administration of 0.8–1.6 mg/kg pdTp significantly inhibits human HCC xenograft tumor formation without body weight loss or liver function impairment [1]. Researchers can directly adopt this dosing regimen for follow-up studies, combination therapy screening, or pharmacokinetic/pharmacodynamic modeling, leveraging the documented safety margin to design experiments with confidence that the tetrasodium salt will deliver the same active pharmacophore validated in the published work.

Single-Molecule Biophysics and Protein-Folding Studies Using Staphylococcal Nuclease as a Model System

The quantitatively characterized mechanical stabilization of staphylococcal nuclease by pdTp (unfolding force increasing from ~26 pN to ~50 pN upon inhibitor binding [1]) makes pdTp tetrasodium an essential reagent for single-molecule force spectroscopy and protein-folding research. The tetrasodium salt form is preferred because its high aqueous solubility (50 mg/mL, 102 mM [2]) enables precise concentration control in the AFM fluid cell, while its chemical stability eliminates the risk of free-acid degradation artifacts that could confound unfolding force measurements.

Selective Nuclease Inhibition in Nucleic Acid Handling and Enzymology Workflows

For biochemical protocols requiring selective inhibition of staphylococcal (micrococcal) nuclease activity — such as in vitro transcription/translation systems, cell lysate preparation, or nuclease protection assays — pdTp tetrasodium provides a uniquely specific tool. BRENDA data confirm that while pdTp is a potent inhibitor across 406 enzyme entries, the structurally similar analog deoxythymidine 3'-phosphate is completely inactive [1]. This binary selectivity ensures that nuclease inhibition is achieved without off-target effects on other nucleotide-binding enzymes that may recognize 5'-monophosphate substrates. The tetrasodium salt's room-temperature handling compatibility (4°C storage vs. −20°C for disodium [2]) also facilitates integration into routine enzymology workflows.

miRNA Regulatory Complex (RISC) and Post-Transcriptional Gene Regulation Studies

SND1 is a core subunit of the RNA-induced silencing complex (RISC) and functions as an oncoprotein in multiple cancers [1]. pdTp tetrasodium is a validated chemical probe for dissecting SND1-dependent miRNA regulatory mechanisms, with documented in vitro activity at 200 µM that significantly reduces p65/NF-κB signaling in hepatocytes [2]. For procurement purposes, the tetrasodium salt is the appropriate form because it retains full biological activity equivalent to the free acid while providing the batch-to-batch consistency and storage stability required for reproducible RISC functional assays across multi-year research programs.

Technical Documentation Hub

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